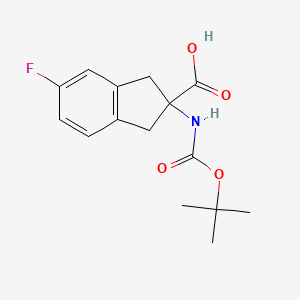

2-(Boc-氨基)-5-氟-2,3-二氢-1H-茚烯-2-羧酸

描述

The compound “2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid” is a complex organic molecule. The Boc (tert-butyloxycarbonyl) group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides . It is used to protect an amino function during synthesis .

Synthesis Analysis

The Boc group can be introduced to the amino function through a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base . The reaction can be catalyzed by various substances, including ionic liquids . The Boc group can be removed later under mild acidic conditions .Chemical Reactions Analysis

The Boc group is stable under most conditions, but can be removed under mild acidic conditions . This property is useful in peptide synthesis, where the Boc group can protect an amino function during synthesis and then be removed to allow further reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid” would depend on its exact structure. Boc-protected compounds are generally stable under most conditions, but the Boc group can be removed under mild acidic conditions .科学研究应用

立体选择性制备和结构分析

- 该化合物已被用于立体选择性制备氟代-β-氨基酸残基,然后将其并入嘧啶酮和环状β-肽中。这有助于获得结构数据,如键长和角度,有助于理解分子构象(Yoshinari et al., 2011)。

三唑基支架合成

- 该化合物在合成5-氨基-1,2,3-三唑-4-羧酸中发挥作用,这是创造基于三唑支架的肽类模拟物或生物活性化合物集合的关键分子。这个过程有助于克服Dimroth重排问题(Ferrini et al., 2015)。

新型氨基酸和肽的合成

- 这种化合物在合成新型氨基酸中起着重要作用,如氟代β-氨基酸。然后,这些新型氨基酸被用作药物化学中的构建块,为新型治疗可能性提供见解(Van Hende et al., 2009)。

为β-类似结构开发非天然氨基酸

- 它有助于创造模拟三肽β-链的非天然氨基酸,并形成β-类似氢键二聚体。这对于理解蛋白质结构和设计基于肽的药物至关重要(Nowick et al., 2000)。

合成含荧光团的氨基酸

- 2-(Boc-氨基)-5-氟-2,3-二氢-1H-茚烯-2-羧酸用于合成新型荧光、无手性α-氨基酸,这对于创造具有特定光学性能的肽类具有重要意义。这对于传感器和成像剂的开发具有影响(Lohier et al., 2006)。

作用机制

Target of Action

The compound “2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid” is likely to interact with biological targets in the body due to the presence of the Boc-amino group and the carboxylic acid group. These groups are known to form interactions with proteins and other biological molecules .

Mode of Action

The boc-amino group is often used in chemistry as a protecting group for amines, which can be removed under acidic conditions . The presence of the fluorine atom and the carboxylic acid group could also influence its interactions with biological targets .

Biochemical Pathways

Without specific information on the compound, it’s difficult to predict the exact biochemical pathways it might affect. Compounds with similar structures are often involved in reactions such as the suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid”. For example, the Boc group is stable under basic conditions but can be removed under acidic conditions .

未来方向

属性

IUPAC Name |

5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-dihydroindene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FNO4/c1-14(2,3)21-13(20)17-15(12(18)19)7-9-4-5-11(16)6-10(9)8-15/h4-6H,7-8H2,1-3H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHJCQFMLHDNTBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC2=C(C1)C=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

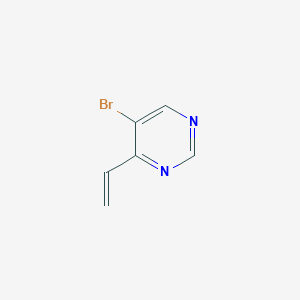

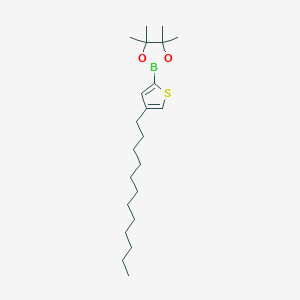

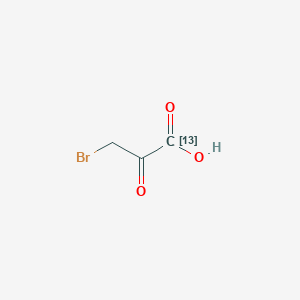

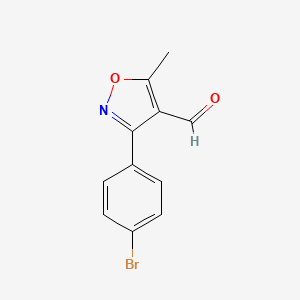

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1-Aminocyclopropyl)methyl]dimethylamine dihydrochloride](/img/structure/B1375743.png)

![6-bromo-N-[(4-methylphenyl)methyl]hexanamide](/img/structure/B1375748.png)

![1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B1375750.png)

![1-Benzyl 9-tert-butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate](/img/structure/B1375751.png)

![2-Benzyl-2-azaspiro[4.4]nonan-6-one](/img/structure/B1375755.png)